molecular formula C13H9Cl5N2OS B11989643 N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}thiophene-2-carboxamide

N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}thiophene-2-carboxamide

Cat. No.: B11989643
M. Wt: 418.5 g/mol
InChI Key: FPKTZWNCODNEIJ-UHFFFAOYSA-N
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Description

THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRI-CL-1-(2,4-DICHLORO-PHENYLAMINO)-ET)-AMIDE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Properties

Molecular Formula

C13H9Cl5N2OS

Molecular Weight

418.5 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C13H9Cl5N2OS/c14-7-3-4-9(8(15)6-7)19-12(13(16,17)18)20-11(21)10-2-1-5-22-10/h1-6,12,19H,(H,20,21)

InChI Key

FPKTZWNCODNEIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRI-CL-1-(2,4-DICHLORO-PHENYLAMINO)-ET)-AMIDE typically involves multi-step organic reactions. The starting materials often include thiophene-2-carboxylic acid and various chlorinated anilines. The reaction conditions may involve:

    Reagents: Chlorinating agents, coupling agents, and solvents.

    Conditions: Controlled temperature, pH, and reaction time to ensure high yield and purity.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRI-CL-1-(2,4-DICHLORO-PHENYLAMINO)-ET)-AMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Halogenation, nitration, or sulfonation of the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiophene sulfoxides, while substitution reactions may introduce various functional groups onto the thiophene ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRI-CL-1-(2,4-DICHLORO-PHENYLAMINO)-ET)-AMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.

    Pathways: Biological pathways affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid derivatives: Compounds with similar core structures but different substituents.

    Chlorinated aniline derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRI-CL-1-(2,4-DICHLORO-PHENYLAMINO)-ET)-AMIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

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